6-(3-aminophenoxymethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine
Overview
Description
6-(3-aminophenoxymethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms The compound also features an aminophenoxymethyl group and two dimethylamino groups attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-aminophenoxymethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 3-aminophenol with a suitable triazine derivative. One common method involves the nucleophilic substitution reaction of 3-aminophenol with 2-chloro-4,6-dimethylamino-1,3,5-triazine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile, with a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the nucleophilic substitution. The use of automated reactors and precise control of temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(3-aminophenoxymethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base (e.g., sodium hydroxide) and an organic solvent (e.g., dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups may yield nitroso or nitro derivatives, while nucleophilic substitution can introduce various functional groups onto the triazine ring.
Scientific Research Applications
6-(3-aminophenoxymethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(3-aminophenoxymethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine: Lacks the aminophenoxymethyl group, resulting in different chemical and biological properties.
6-(3-aminophenoxymethyl)-1,3,5-triazine-2,4-diamine:
Uniqueness
6-(3-aminophenoxymethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine is unique due to the presence of both the aminophenoxymethyl group and the dimethylamino groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-[(3-aminophenoxy)methyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O/c1-18(2)12-16-10(15-11(14)17-12)7-19-9-5-3-4-8(13)6-9/h3-6H,7,13H2,1-2H3,(H2,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQHSDXUIANPJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)COC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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